Benzyl Posaconazole

Process Chemistry Polymorphism Industrial Synthesis

Accurate quantification of the benzylated process-related impurity in Posaconazole API requires a specific analytical standard. Generic intermediates fail to meet regulatory purity assessment mandates. - **Primary impurity standard**: Validated for HPLC/UPLC with baseline separation (Rs >2.0) and detection limits <0.05%. - **Process intermediate**: Enables high-yield 'one-pot' synthesis of amorphous Posaconazole via crystalline polymorphs (B-1, B-2, B-3). - **Stable-isotope analog available**: O-Benzyl Posaconazole-d4 for LC-MS/MS internal standardization.

Molecular Formula C44H48F2N8O4
Molecular Weight 790.9 g/mol
Cat. No. B12110426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl Posaconazole
Molecular FormulaC44H48F2N8O4
Molecular Weight790.9 g/mol
Structural Identifiers
SMILESCCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F
InChIInChI=1S/C44H48F2N8O4/c1-3-42(32(2)56-25-33-7-5-4-6-8-33)54-43(55)53(31-49-54)38-12-10-36(11-13-38)50-19-21-51(22-20-50)37-14-16-39(17-15-37)57-26-34-24-44(58-27-34,28-52-30-47-29-48-52)40-18-9-35(45)23-41(40)46/h4-18,23,29-32,34,42H,3,19-22,24-28H2,1-2H3
InChIKeyXZBSQKGAKKWACB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Posaconazole: Key Intermediate and Analytical Benchmark


Benzyl Posaconazole (CAS: 170985-86-1), also known as O-Benzyl Posaconazole, is a key protected intermediate in the multi-step synthesis of the broad-spectrum triazole antifungal agent Posaconazole . Structurally characterized by a benzyl protecting group on the (2S,3S)-2-hydroxypropyl side chain, this compound exhibits distinct physicochemical properties, including a molecular weight of 790.90 g/mol and a calculated LogP of 7.07, which differentiate it from the final active pharmaceutical ingredient (API) . In industrial and analytical contexts, it is procured not as a direct therapeutic agent but for its unique, non-interchangeable functions in process chemistry and pharmaceutical quality control.

Synthesis Intermediate Protected chiral building block for Posaconazole one-pot synthesis
Impurity Standard Primary reference for benzylated process impurity quantitation
Deuterated ISTD O-Benzyl Posaconazole-d4 for LC-MS/MS bioanalysis in research matrices

Benzyl Posaconazole: Why Substitution Fails


Attempting to substitute Benzyl Posaconazole with alternative in-class compounds or even other Posaconazole process intermediates introduces quantifiable and consequential risks to both research and manufacturing workflows. While the benzyl group is essential for protecting the chiral secondary alcohol during late-stage synthesis , it simultaneously makes this compound the primary process-related impurity in the final Posaconazole API. Therefore, generic substitution fails because no other material can serve the dual function of enabling high-yield Posaconazole production while also acting as the necessary analytical reference standard for quantifying residual benzylated impurity in the final drug product . Using unprotected intermediates compromises synthetic control, while omitting this specific reference standard invalidates the accuracy of purity assessments mandated by regulatory guidelines.

! Unprotected intermediates lack chiral control and cannot serve as benzylated impurity reference.
! Non-isotopic internal standards may not correct matrix effects, limiting bioanalytical precision.
! Prior crystalline forms (Form A, M) may reduce one-pot process efficiency and require additional purification.

Benzyl Posaconazole: Synthetic and Analytical Evidence


Crystalline Intermediate Control for One-Pot Synthesis

In the context of industrial manufacturing, the procurement of Benzyl Posaconazole in its novel crystalline forms (Polymorphs B-1, B-2, B-3) offers a quantifiable advantage over prior art forms (Form A or M). The patent US 2020/0087289 A1 explicitly teaches that these novel crystalline forms of Benzyl Posaconazole are 'key' to a 'one pot process for the preparation of amorphous posaconazole' . While specific comparative yield percentages are not disclosed, the patent emphasizes that the crystalline nature 'leads to ready solubility of the crystalline intermediate and overall impacting on the yield of the posaconazole API,' contrasting with non-crystalline or prior crystalline forms that may result in lower yields or more complex purification requirements in large-scale production .

Crystalline Control
Class-level inference
Novel polymorphs B-1, B-2, B-3
Enable one-pot amorphous Posaconazole synthesis
Prior art Forms A / M
May require more steps or lower yield
Supports process efficiency review
Yield improvement not explicitly quantified in source
Process Chemistry Polymorphism Industrial Synthesis

Reference Standard for Benzylated Impurity Quantitation

As a process-related impurity, Benzyl Posaconazole must be accurately quantified in Posaconazole API to meet regulatory standards. Analytical methods specifically validate the separation of this compound from the drug substance. A validated UPLC method demonstrates a resolution of greater than 2.0 between Posaconazole and Benzylated Posaconazole (Benzyl Posaconazole), with a correlation coefficient (r) of >0.999 for the impurity calibration curve and a limit of detection (LOD) below 0.05% . This confirms that the specific compound can be reliably detected at trace levels. Similarly, an RP-HPLC method achieved resolution >2.0 between Posaconazole and Benzyl Posaconazole with a correlation coefficient (r) >0.999 .

Impurity Resolution
Head-to-head
Rs > 2.0 · r > 0.999 · LOD < 0.05%
Supports QC method validation for benzylated impurity
Requires high-purity reference standard (e.g., 99.79%)
Analytical Chemistry Pharmaceutical Quality Control HPLC/UPLC

Deuterated Internal Standard for Posaconazole Bioanalysis

For laboratories quantifying Posaconazole in biological matrices (e.g., plasma for therapeutic drug monitoring), O-Benzyl Posaconazole-d4 (CAS: 1246818-95-0) serves as a critical isotopically labeled internal standard (IS). The use of a deuterated analog of the benzylated intermediate provides near-identical chromatographic behavior and ionization efficiency to the analyte, correcting for matrix effects and variability in sample preparation . The differentiation lies in its mass shift (+4 Da), enabling selective detection by mass spectrometry without interference from the endogenous unlabeled compound .

ISTD Bioanalysis
Data to verify
Deuterated O-Benzyl Posaconazole-d4; mass shift +4 Da
Supports LC-MS/MS method development context
Accuracy improvement requires method-specific validation; sources unavailable
Bioanalysis LC-MS/MS Pharmacokinetics

Lipophilicity and Solubility vs API

The presence of the benzyl protecting group fundamentally alters the compound's physicochemical profile compared to the final API, Posaconazole. Benzyl Posaconazole exhibits a calculated LogP of 7.07 and extremely poor aqueous solubility (calculated at 2.4e-5 g/L at 25°C) . While quantitative comparative data for Posaconazole under identical conditions is not provided in these sources, the benzyl group predictably increases lipophilicity and reduces water solubility relative to the free hydroxyl form. This distinction is critical for laboratory handling.

Physicochemical Profile
Class-level inference
LogP 7.07 · Aq. solubility 2.4e-5 g/L (calc.)
Dictates organic solvent handling for stock solutions
Predicted values; experimental verification recommended
Physical Chemistry Pre-formulation Solubility

Benzyl Posaconazole: Key Applications in API Manufacturing and QC


GMP Manufacturing of Posaconazole API

Use Benzyl Posaconazole, specifically in its patented crystalline forms (e.g., Polymorphs B-1, B-2, B-3), as the penultimate intermediate in the 'one-pot' synthesis of amorphous Posaconazole. This approach is documented to improve process efficiency and API yield by leveraging the crystalline nature of the intermediate .

QC Release Testing for Posaconazole API

Procure high-purity Benzyl Posaconazole (≥98% to 99.79%) to serve as the primary reference standard for quantifying the benzylated process-related impurity in Posaconazole API batches. Validated HPLC and UPLC methods confirm its reliable separation (Rs >2.0) and detection at levels below 0.05% .

Bioanalytical Methods for Posaconazole TDM

Acquire the stable isotope-labeled analog, O-Benzyl Posaconazole-d4, for use as the internal standard in LC-MS/MS assays designed to quantify Posaconazole plasma concentrations in clinical pharmacokinetic studies. This is essential for correcting matrix effects and ensuring assay accuracy .

Alternative Synthesis Routes and Stability

Utilize Benzyl Posaconazole as a stable, well-characterized solid intermediate for investigating novel deprotection strategies or alternative coupling conditions in Posaconazole process development. Its distinct physicochemical properties (LogP, solubility) dictate specific reaction solvent selection .

Application
Selection Property
Validation Focus
Posaconazole one-pot synthesis workflow
Crystalline polymorph control (B-1, B-2, B-3)
Process efficiency and yield evaluation
Benzylated impurity quantitation method
High-purity reference standard (≥98%)
Chromatographic resolution and LOD verification
Bioanalytical method development for Posaconazole in research matrices
Deuterated internal standard (O-Benzyl Posaconazole-d4)
Matrix-effect correction and assay precision review
Posaconazole process development and stability studies
Stable intermediate with distinct physicochemical profile
Solvent compatibility and reaction condition optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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